An In-depth Technical Guide to the Tn Antigen: Structure and Chemical Synthesis
An In-depth Technical Guide to the Tn Antigen: Structure and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tumor-associated carbohydrate antigen (TACA), the Tn antigen. We will delve into its core structure, its biological significance in the context of O-glycosylation, and detail various chemical synthesis strategies that have been developed for its production. This document is intended to be a valuable resource for researchers in glycobiology, oncology, and medicinal chemistry, providing both foundational knowledge and practical insights into the synthesis and application of this important biomolecule.
The Structure of the Tn Antigen
The Tn antigen is a monosaccharide structure defined as an N-acetylgalactosamine (GalNAc) residue linked via an α-O-glycosidic bond to the hydroxyl group of either a serine (Ser) or threonine (Thr) amino acid residue within a polypeptide chain.[1][2] Its chemical structure is formally denoted as GalNAcα1-O-Ser/Thr.[1][2]
The Tn antigen represents the initial step in mucin-type O-glycosylation, a common post-translational modification of proteins.[2] In healthy cells, the Tn antigen is typically further glycosylated by the enzyme Core 1 β1,3-galactosyltransferase (T-synthase) to form the Core 1 structure, also known as the T antigen (Galβ1-3GalNAcα1-O-Ser/Thr).[2] The T antigen is a precursor for the biosynthesis of more complex O-glycans.[3] However, in many types of cancer, the O-glycosylation pathway is truncated, leading to the accumulation and exposure of the Tn antigen on the cell surface. This aberrant expression makes the Tn antigen a significant tumor-associated carbohydrate antigen.[1][2]
Chemical Synthesis of the Tn Antigen
The chemical synthesis of the Tn antigen and glycopeptides containing this motif is crucial for the development of cancer vaccines, diagnostic tools, and for studying its biological functions. Various strategies have been developed, primarily focusing on the stereoselective formation of the α-O-glycosidic linkage and the use of appropriate protecting group strategies.
Key Synthetic Strategies
Several key methodologies have been employed for the synthesis of the Tn antigen:
-
Koenigs-Knorr Glycosylation: This classical method involves the reaction of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a silver or mercury salt.[4] For the synthesis of the Tn antigen, an acetylated glycosyl bromide of galactose can be reacted with a protected serine or threonine derivative.[5] The stereochemical outcome is influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[4]
-
Use of Azido-Sugar Donors: To favor the formation of the desired α-glycosidic bond, 2-azido-2-deoxygalactosyl donors are frequently used. The azido (B1232118) group at the C-2 position is non-participating, which helps to direct the stereoselectivity towards the α-anomer. The azido group can later be reduced and acetylated to yield the N-acetyl group of GalNAc.[6][7]
-
Nickel-Catalyzed Glycosylation: More recent methods have utilized nickel catalysis for the stereoselective synthesis of 1,2-cis-2-amino glycosides, offering an efficient route to the Tn antigen. This approach can provide high α-selectivity under mild reaction conditions.[8]
-
Solid-Phase Peptide Synthesis (SPPS): For the synthesis of glycopeptides containing the Tn antigen, the building block approach is widely used. A pre-synthesized Fmoc-protected Tn-amino acid (Fmoc-Ser(GalNAc)-OH or Fmoc-Thr(GalNAc)-OH) is incorporated into the peptide chain during standard solid-phase peptide synthesis.[1][6]
Quantitative Data from Synthetic Approaches
The efficiency of different synthetic routes can be compared by examining the yields of key steps. The following table summarizes representative yields for the synthesis of Tn antigen building blocks and glycopeptides from various reported methods.
| Synthetic Step | Glycosyl Donor | Glycosyl Acceptor | Method | Yield (%) | Reference |
| Glycosylation | 2-azido-3,4,6-tri-O-acetyl-2-deoxy-α,β-D-galactopyranosyl bromide | Fmoc-Thr-OBn | Koenigs-Knorr | ~60% | [6] |
| Glycosylation | C(2)-para-(trifluoromethyl)benzylidenamino trichloroacetimidate (B1259523) donor | Cbz-protected threonine | Nickel-catalyzed | 81% (α:β = 15:1) | [8] |
| Glycosylation | 2-azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranose-1-O-trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf promoted | 92% (α:β > 20:1) | [9] |
| SPPS of MUC1-Tn | Fmoc-Ser(Ac3GalNAc)-OH, Fmoc-Thr(Ac3GalNAc)-OH | Rink Amide resin | Automated SPPS | Not reported | [10] |
| SPPS of IgA-Tn | Fmoc-Ser(Ac3GalNAc)-OH, Fmoc-Thr(Ac3GalNAc)-OH | Wang resin | Manual SPPS | Not reported | [1] |
Experimental Protocols
This protocol describes a general procedure for the glycosylation of a protected serine acceptor with a peracetylated galactosyl bromide donor.
Materials:
-
Peracetylated galactosyl bromide
-
Fmoc-Ser-OBn (N-α-Fmoc-O-benzyl-L-serine)
-
Silver triflate (AgOTf)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of Fmoc-Ser-OBn (1.0 eq.) and DTBMP (1.5 eq.) in anhydrous DCM at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
After stirring for 30 minutes, add a solution of peracetylated galactosyl bromide (1.2 eq.) in anhydrous DCM.
-
Add a solution of AgOTf (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected Tn-serine derivative.
This protocol outlines the general steps for the solid-phase synthesis of a glycopeptide containing the Tn antigen using an Fmoc-protected Tn-amino acid building block.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Ser(Ac3GalNAc)-OH or Fmoc-Thr(Ac3GalNAc)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine (B6355638) (20% in DMF)
-
TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Glycosylated Amino Acid Coupling: For the incorporation of the Tn antigen, use the Fmoc-Ser(Ac3GalNAc)-OH or Fmoc-Thr(Ac3GalNAc)-OH building block in the coupling step.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the glycopeptide from the resin and remove the acid-labile side-chain protecting groups.
-
Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
-
Characterization: Characterize the purified glycopeptide by mass spectrometry and NMR spectroscopy.
Biological Signaling Pathways Involving the Tn Antigen
The aberrant expression of the Tn antigen on cancer cells has profound effects on cellular signaling, contributing to tumor progression, immune evasion, and metastasis. Two key signaling pathways influenced by the Tn antigen are the Macrophage Galactose-type Lectin (MGL) pathway and the Epidermal Growth Factor Receptor (EGFR)/Focal Adhesion Kinase (FAK) pathway.
Tn Antigen Interaction with Macrophage Galactose-type Lectin (MGL)
MGL is a C-type lectin receptor expressed on the surface of dendritic cells and macrophages.[12][13] It specifically recognizes terminal GalNAc residues, such as the Tn antigen.[12] The interaction between the Tn antigen on cancer cells and MGL on immune cells can lead to an immunosuppressive tumor microenvironment.[14][15] This interaction can trigger downstream signaling in the immune cells, including the phosphorylation of extracellular signal-regulated kinase (ERK), which can modulate cytokine production and T-cell responses.[12]
Crosstalk with EGFR and FAK Signaling
The expression of Tn antigen on cancer cells has been linked to the activation of the EGFR and FAK signaling pathways, which are critical for cell proliferation, survival, and migration.[16][17][18] While the direct mechanism of how Tn antigen expression leads to EGFR/FAK activation is still under investigation, it is hypothesized that the altered glycosylation status of cell surface receptors, including integrins, may influence their conformation and signaling capacity. This crosstalk can lead to enhanced cancer cell invasion and metastasis.[16][18]
Characterization and Purification of Synthetic Tn Antigen and Glycopeptides
The purity and structural integrity of synthetic Tn antigen derivatives and glycopeptides are paramount for their use in biological studies and as therapeutic agents.
Purification
High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of synthetic glycopeptides.[10][11] Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the glycopeptides. A gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the glycopeptides from a C18 column.[10][11]
Characterization
A combination of analytical techniques is used to confirm the identity and purity of the synthesized molecules:
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight of the synthetic glycopeptides, confirming the correct sequence and glycosylation.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthetic building blocks and the final glycopeptides.[8] NMR spectroscopy can confirm the stereochemistry of the glycosidic linkage and the correct attachment of the sugar to the amino acid.[3][8]
The following table provides representative spectroscopic data for a key Tn antigen building block.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| Fmoc-Ser(Ac3GalNAc)-OH | 7.77 (d, 2H), 7.59 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 5.75 (d, 1H), 5.32 (d, 1H), 4.96 (d, 1H), 4.45-4.10 (m, 6H), 3.95 (m, 1H), 2.15 (s, 3H), 2.03 (s, 3H), 1.99 (s, 3H), 1.92 (s, 3H) | 171.2, 170.6, 170.2, 170.1, 156.4, 143.8, 141.3, 127.7, 127.1, 125.2, 119.9, 97.8, 68.4, 67.8, 67.1, 61.9, 53.8, 49.9, 46.7, 23.1, 20.7, 20.6 | [19][20][21] |
Conclusion
The Tn antigen, due to its aberrant expression in a wide range of cancers, remains a highly significant target for the development of novel cancer diagnostics and therapeutics. The chemical synthesis of the Tn antigen and its glycopeptide derivatives is a critical enabling technology in this field. This guide has provided a detailed overview of the structure of the Tn antigen, the major strategies for its chemical synthesis, and its involvement in key cancer-related signaling pathways. The provided quantitative data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers working to unravel the complexities of cancer glycobiology and to develop the next generation of targeted therapies.
References
- 1. Solid-phase synthesis of a pentavalent GalNAc-containing glycopeptide (Tn antigen) representing the nephropathy-associated IgA hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable Synthesis of Fmoc-Protected GalNAc-Threonine Amino Acid and TN Antigen via Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Human T Cell Activation Results in Extracellular Signal-regulated Kinase (ERK)-Calcineurin-dependent Exposure of Tn Antigen on the Cell Surface and Binding of the Macrophage Galactose-type Lectin (MGL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Tn antigen promotes lung tumor growth by fostering immunosuppression and angiogenesis via interaction with Macrophage Galactose-type lectin 2 (MGL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tn antigen interactions of macrophage galactose-type lectin (MGL) in immune function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk between EGFR and integrin affects invasion and proliferation of gastric cancer cell line, SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosstalk between EGFR and integrin affects invasion and proliferation of gastric cancer cell line, SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific crosstalk between EGFR and integrin αvβ5 promotes carcinoma cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fmoc-Ser GalNAc(Ac)3-a- D -OH 95 120173-57-1 [sigmaaldrich.com]
- 20. sussex-research.com [sussex-research.com]
- 21. chempep.com [chempep.com]
